Cas no 218937-69-0 (N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE)

N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenemethanamine, a-methyl-N-(phenylmethyl)-
- N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE
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- MDL: MFCD07473541
- Inchi: 1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3
- InChI Key: GOOYPHDQKHMZHR-UHFFFAOYSA-N
- SMILES: N(CC1=CC=CC=C1)C(C1=C2C(C=CC=C2)=CC=C1)C
N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D638327-5g |
N-benzyl-1-(1-naphthyl)ethylamine |
218937-69-0 | 95% | 5g |
$1750 | 2024-08-03 | |
eNovation Chemicals LLC | D638327-5g |
N-benzyl-1-(1-naphthyl)ethylamine |
218937-69-0 | 95% | 5g |
$1750 | 2025-02-18 | |
eNovation Chemicals LLC | D638327-5g |
N-benzyl-1-(1-naphthyl)ethylamine |
218937-69-0 | 95% | 5g |
$1750 | 2025-02-27 |
N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE Related Literature
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE
Recent Advances in the Study of N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE (CAS: 218937-69-0) in Chemical Biology and Pharmaceutical Research
N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE (CAS: 218937-69-0) is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in asymmetric synthesis, drug discovery, and medicinal chemistry. This research briefing provides an overview of the latest scientific findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including its naphthyl and benzyl groups, make it a valuable scaffold for the development of novel bioactive molecules.
Recent studies have demonstrated that N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE serves as a versatile intermediate in the synthesis of pharmacologically active compounds. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a key building block for the development of selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic properties. The researchers utilized the compound's chiral center to create enantiomerically pure derivatives that showed enhanced binding affinity for the serotonin transporter compared to racemic mixtures.
In the field of asymmetric catalysis, several research groups have investigated the use of 218937-69-0 as a chiral auxiliary or ligand. A notable 2024 study in ACS Catalysis described its application in copper-catalyzed asymmetric Henry reactions, achieving excellent enantioselectivity (up to 98% ee) for the synthesis of β-nitroalcohols. The naphthyl group's steric bulk and π-stacking capabilities were identified as crucial factors in controlling the reaction's stereochemical outcome.
Pharmacological evaluations of N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE derivatives have revealed promising neuroprotective effects. A recent preclinical study published in Neuropharmacology (2024) demonstrated that certain structural analogs exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the low micromolar range. These findings suggest potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
The compound's metabolic stability and drug-like properties have also been investigated. A 2023 ADMET study in European Journal of Pharmaceutical Sciences reported favorable pharmacokinetic parameters for several 218937-69-0 derivatives, including good membrane permeability in Caco-2 cell assays and moderate plasma protein binding. However, the study also noted that certain structural modifications would be required to improve metabolic stability in human liver microsome assays.
Emerging research has explored the use of N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE in targeted drug delivery systems. A 2024 publication in Journal of Controlled Release described its incorporation into pH-sensitive nanoparticles for the selective release of anticancer agents in tumor microenvironments. The amine functionality allowed for facile conjugation to polymeric carriers while maintaining the compound's inherent biological activity.
In conclusion, recent studies highlight the growing importance of N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE (218937-69-0) in multiple areas of chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its intrinsic biological activity, makes it a valuable tool for drug discovery and development. Future research directions may include further optimization of its pharmacological properties, exploration of additional therapeutic targets, and development of novel synthetic methodologies utilizing this scaffold.
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